
2-(1H-Imidazol-1-yl)-1,4-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)-1,4-benzenediol is a compound that features an imidazole ring attached to a benzenediol structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzenediol structure consists of a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1,4-benzenediol typically involves the reaction of 1,4-benzenediol with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 1,4-benzenediol is replaced by the imidazole group. This reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-yl)-1,4-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)-1,4-benzenediol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1,4-benzenediol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: A simpler structure with only the imidazole ring.
1,4-Benzenediol: Contains only the benzenediol structure without the imidazole ring.
2-(1H-Imidazol-1-yl)ethanol: Contains an imidazole ring attached to an ethanol group.
Uniqueness
2-(1H-Imidazol-1-yl)-1,4-benzenediol is unique due to the combination of the imidazole ring and the benzenediol structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
75056-81-4 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-imidazol-1-ylbenzene-1,4-diol |
InChI |
InChI=1S/C9H8N2O2/c12-7-1-2-9(13)8(5-7)11-4-3-10-6-11/h1-6,12-13H |
Clé InChI |
FJEODMQMKPUNRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)N2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


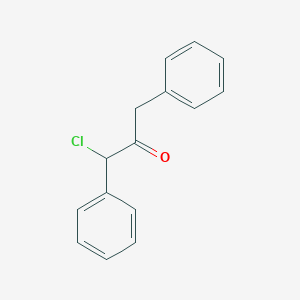

![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
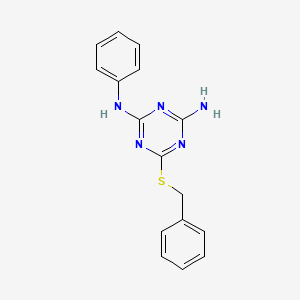



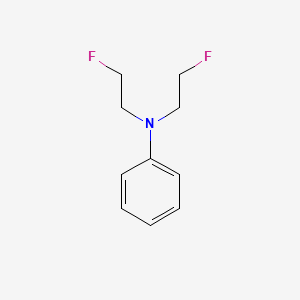
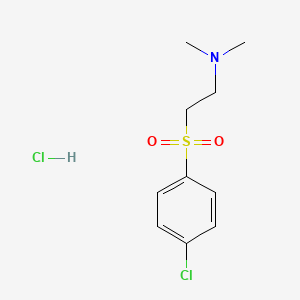

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
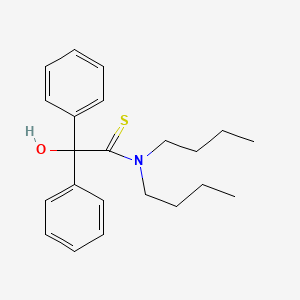
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
